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Compound of Interest

Compound Name: 3-Bromoisoxazole-5-carboxamide

CAS No.: 1241897-93-7

Cat. No.: B3224888

Get Quote

Introduction & Scaffold Significance
The 3-bromoisoxazole-5-carboxamide scaffold represents a privileged chemotype in modern

medicinal chemistry. Unlike its non-halogenated counterparts, the inclusion of a bromine atom

at the C3 position offers two distinct advantages:

Halogen Bonding Capability: The C3-bromo substituent acts as a sigma-hole donor, capable

of forming directed halogen bonds with backbone carbonyls or specific residues (e.g., hinge

region methionines in kinases) within a target active site.

Synthetic Versatility: While stable under standard physiological conditions, the C3-bromo

group serves as a latent handle for late-stage diversification via Suzuki-Miyaura or

Sonogashira couplings, facilitating rapid Structure-Activity Relationship (SAR) expansion.

This guide details the biological screening workflow for libraries based on this core, focusing on

enzymatic inhibition (biochemical) and cytotoxicity profiling (phenotypic).
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Core: Isoxazole ring (aromatic, polar).[1][2]

C3-Position: Bromine (Hydrophobic/Halogen-bond donor).[3]

C5-Position: Carboxamide (H-bond donor/acceptor, diversity point).

Library Preparation & Management
Successful screening begins with compound integrity. 3-Bromoisoxazole-5-carboxamides are

generally lipophilic; improper handling can lead to precipitation or "false" inactivity.

Protocol: Compound Solubilization
Stock Preparation: Dissolve solid library members in 100% DMSO (molecular biology grade)

to a concentration of 10 mM.

Acoustic Quality Control: Centrifuge plates at 1,000 x g for 1 minute to remove air bubbles

that interfere with acoustic liquid handlers (e.g., Echo 650).

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <5).

Working Plate Generation:

Dilute 10 mM stocks to 1 mM in 100% DMSO (Intermediate Plate).

Further dilute to 50 µM in Assay Buffer (just prior to assay) for a final screening

concentration of 1-10 µM.

Critical Caution: Isoxazoles can be susceptible to ring opening under strongly basic conditions

(pH > 9.0). Ensure all assay buffers are buffered between pH 7.0 and 8.0 (e.g., HEPES or Tris-

HCl).

Workflow Visualization
The following diagram outlines the integrated screening campaign, from library formatting to hit

validation.
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Caption: Integrated screening workflow for isoxazole-carboxamide libraries, prioritizing hit

validation and selectivity profiling.

Protocol A: Biochemical Screen (Enzymatic
Inhibition)
This protocol is optimized for screening against Proteases or Kinases, common targets for

isoxazole-carboxamides. We utilize a FRET (Fluorescence Resonance Energy Transfer) format

to minimize interference from the intrinsic fluorescence of the isoxazole ring.

Reagents
Enzyme: Recombinant Target (e.g., COX-2, Caspase, or Kinase).

Substrate: Peptide labeled with Donor (e.g., EDANS) and Quencher (e.g., DABCYL).

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

Positive Control: Known inhibitor (e.g., Celecoxib for COX-2, Staurosporine for Kinases).

Step-by-Step Methodology
Dispensing:

Use an acoustic dispenser to transfer 20 nL of library compounds (10 mM) into black 384-

well low-volume plates.

Add 20 nL of DMSO to columns 1 and 24 (High/Low controls).

Enzyme Addition:

Dispense 5 µL of 2x Enzyme Solution into all wells.

Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme

equilibration.

Substrate Initiation:
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Dispense 5 µL of 2x Substrate Solution to initiate the reaction.

Final reaction volume: 10 µL.

Final compound concentration: 20 µM (assuming 10 mM stock).

Kinetic Read:

Measure fluorescence (Ex/Em specific to fluorophore pair) every 2 minutes for 60 minutes

on a multimode reader (e.g., PerkinElmer EnVision).

Data Processing:

Calculate the slope (RFU/min) for the linear portion of the curve.

Normalize to DMSO controls (0% Inhibition) and No-Enzyme controls (100% Inhibition).

Self-Validating Check: Calculate the Z-prime (Z') factor for the plate. A Z' > 0.5 is required for

the data to be accepted.

Protocol B: Phenotypic Screen (Cell Viability)
Isoxazole-carboxamides often exhibit anticancer activity (e.g., against HepG2 or MCF-7 lines).

This protocol uses the MTS Assay to assess cytotoxicity, serving either as a primary screen for

anticancer agents or a counter-screen for toxicity.

Reagents
Cell Line: A549 (Lung Carcinoma) or HepG2 (Hepatocellular Carcinoma).

Media: DMEM + 10% FBS + 1% Pen/Strep.

Reagent: CellTiter 96® AQueous One Solution (MTS).

Step-by-Step Methodology
Seeding:

Seed cells at 3,000 cells/well in 96-well clear plates (100 µL volume).
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Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Compound Treatment:

Remove spent media.

Add 100 µL of fresh media containing test compounds (diluted to 10 µM, 0.1% DMSO

final).

Include DMSO vehicle control and 10 µM Doxorubicin (positive killer control).

Incubation:

Incubate for 48 or 72 hours.

Development:

Add 20 µL of MTS reagent directly to each well.

Incubate for 1-4 hours at 37°C.

Mitochondrial dehydrogenases in viable cells reduce MTS to colored formazan.

Measurement:

Read absorbance at 490 nm.

Analysis:

Calculate % Viability relative to DMSO control.

Hit Criteria: Compounds reducing viability by >50% (for anticancer) or <20% (for safety

counter-screening).

Data Interpretation & SAR Logic
When analyzing hits from a 3-bromoisoxazole-5-carboxamide library, look for the following

patterns to drive lead optimization:
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Quantitative Analysis Table
Parameter Definition Acceptance Criteria

IC50
Concentration inhibiting 50%

activity
< 1 µM (Early Lead)

Selectivity Index (SI) CC50 (Cells) / IC50 (Enzyme) > 10 (Safety margin)

Hill Slope
Steepness of dose-response

curve
0.8 - 1.2 (1.0 = ideal binding)

LE (Ligand Efficiency)
Binding energy per heavy

atom
> 0.3 kcal/mol/atom

SAR Visualization (Graphviz)
The following logic tree aids in interpreting Structure-Activity Relationships based on the unique

features of this scaffold.
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Replace Br with CH3/Cl
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Potency Same

Activity Increases:
Optimized Interaction

New R-Group

Activity Flat/Lost:
Steric Clash

Bulky R-Group
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Caption: Decision tree for validating the functional role of the 3-bromo and 5-carboxamide

moieties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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